(2-Isobutyrylamino-acetylamino)-acetic acid

Descripción general

Descripción

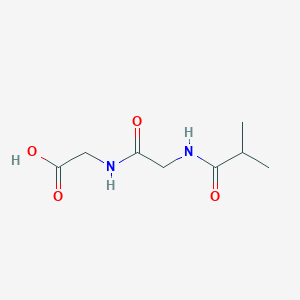

(2-Isobutyrylamino-acetylamino)-acetic acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both isobutyrylamino and acetylamino groups attached to an acetic acid backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isobutyrylamino-acetylamino)-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Isobutyrylamino Group: The initial step involves the reaction of isobutyric acid with an appropriate amine to form the isobutyrylamino group.

Acetylation: The next step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under controlled conditions.

Coupling with Acetic Acid: The final step involves the coupling of the acetylated intermediate with acetic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2-Isobutyrylamino-acetylamino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted amides.

Aplicaciones Científicas De Investigación

Chemical Synthesis

This compound serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including esterification and amide formation. The presence of the isobutyrylamino group enhances its reactivity, making it suitable for synthesizing derivatives that may exhibit improved properties.

Key Reactions:

- Esterification: Used in educational settings to demonstrate synthetic pathways.

- Amide Bond Formation: Facilitates the creation of peptide-like structures for pharmaceutical applications.

Biological Research

In biological contexts, (2-Isobutyrylamino-acetylamino)-acetic acid is studied for its potential roles in biochemical pathways. It has been investigated for various biological activities , including antimicrobial and anti-inflammatory effects.

Potential Biological Activities:

- Antimicrobial Properties: Research indicates that it may inhibit the growth of certain bacteria.

- Anti-inflammatory Effects: Potential applications in treating inflammatory conditions have been noted.

Pharmaceutical Applications

The compound is being explored for its therapeutic potential . Derivatives of this compound are synthesized for pharmacological research, focusing on drug development.

Case Studies:

- Synthesis of Novel Compounds: Involves condensation reactions under controlled conditions to create new therapeutic agents.

- Testing for Efficacy: Compounds are evaluated for their pharmacological properties, contributing to drug discovery efforts.

Industrial Uses

This compound finds applications in the development of specialty chemicals and materials. Its unique properties allow it to be utilized in creating polymers and hybrid materials.

Applications Include:

- Azo Initiators for Radical Polymerizations: Essential for producing microparticles and nanoparticles used in various industrial applications.

- Sustainable Synthesis Methods: Employed in the production of cellulose acetate, which has applications in textiles and packaging.

Educational Applications

The compound is also used in academic settings to teach students about organic synthesis and reaction mechanisms. Laboratory experiments involving this compound help students understand practical aspects of chemistry.

Educational Experiments:

- Esterification Labs: Students synthesize esters from alcohols and acids.

- Titration Experiments: Used to determine dissociation constants of acids and bases.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex molecules; esterification and amide formation |

| Biological Research | Antimicrobial and anti-inflammatory properties; involvement in biochemical pathways |

| Pharmaceutical Research | Synthesis of novel therapeutic compounds; testing for efficacy |

| Industrial Applications | Azo initiators for polymerization; sustainable cellulose acetate production |

| Educational Use | Teaching organic synthesis; laboratory experiments on esterification and titration |

Mecanismo De Acción

The mechanism of action of (2-Isobutyrylamino-acetylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to elicit biological responses.

Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparación Con Compuestos Similares

Similar Compounds

(2-Acetylamino-acetylamino)-acetic acid: Similar structure but lacks the isobutyrylamino group.

(2-Isobutyrylamino-propionylamino)-acetic acid: Similar structure with a propionyl group instead of an acetyl group.

Uniqueness

(2-Isobutyrylamino-acetylamino)-acetic acid is unique due to the presence of both isobutyrylamino and acetylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.

Actividad Biológica

(2-Isobutyrylamino-acetylamino)-acetic acid, with the CAS number 436096-89-8, is an organic compound that has garnered interest in various fields, particularly in biological and medicinal research. Its unique structure, featuring both isobutyrylamino and acetylamino groups attached to an acetic acid backbone, imparts specific chemical properties that contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties . Preliminary investigations suggest that the compound may inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects . Research indicates that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes. This activity could be beneficial in treating conditions characterized by excessive inflammation.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, inhibiting their activity and thereby altering cellular responses.

- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways critical for various biological responses.

- Cellular Process Alteration : The compound may affect processes such as gene expression and protein synthesis, leading to changes in cell behavior.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against common bacterial strains, demonstrating a significant reduction in bacterial viability at certain concentrations. The results indicated a dose-dependent response, supporting its potential as a therapeutic agent.

- Anti-inflammatory Activity Assessment : In vitro experiments using RAW 264.7 macrophage cells showed that treatment with this compound reduced nitric oxide production in response to lipopolysaccharide stimulation, suggesting anti-inflammatory properties .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

2-[[2-(2-methylpropanoylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-5(2)8(14)10-3-6(11)9-4-7(12)13/h5H,3-4H2,1-2H3,(H,9,11)(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXKIWTUQWWSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389934 | |

| Record name | (2-Isobutyrylamino-acetylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-89-8 | |

| Record name | (2-Isobutyrylamino-acetylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.